![molecular formula C17H24N6O2 B11182487 6-methoxy-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11182487.png)
6-methoxy-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine
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Overview
Description
6-methoxy-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the methoxy and methyl groups. The triazine ring is then formed through a cyclization reaction involving appropriate precursors. The final step involves the attachment of the 3-methoxypropyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
6-methoxy-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-N,N′-bis(3-methoxypropyl)-1,3,5-triazine-2,4-diamine: Another triazine derivative with similar structural features.
1-methoxy-2-propyl acetate: A compound with a similar methoxypropyl group but different core structure.
Uniqueness
What sets 6-methoxy-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine apart is its unique combination of the quinazoline and triazine rings, along with the specific functional groups
Biological Activity
6-methoxy-N-[5-(3-methoxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine (CAS Number: 919738-00-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antiproliferative effects, antioxidant properties, and antibacterial activity.
The molecular formula of the compound is C17H24N6O2, with a molecular weight of 344.4 g/mol. The structural characteristics of this compound indicate significant potential for interaction with biological systems.
Property | Value |
---|---|
CAS Number | 919738-00-4 |
Molecular Formula | C₁₇H₂₄N₆O₂ |
Molecular Weight | 344.4 g/mol |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of various quinazoline derivatives, including those structurally related to the compound . For instance, compounds with similar structures have shown IC50 values ranging from 1.2 to 5.3 µM against several cancer cell lines, indicating promising anticancer properties.
Case Study: Antiproliferative Effects
A study conducted on a series of methoxy-substituted quinazoline derivatives revealed that certain compounds exhibited strong antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The most potent derivative demonstrated an IC50 value as low as 1.2 µM against MCF-7 cells .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated in vitro. Compounds of this class have shown significant ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
Experimental Findings
In comparative studies, certain derivatives exhibited antioxidative activity superior to standard antioxidants like BHT (butylated hydroxytoluene), suggesting that the methoxy groups enhance the electron-donating ability of the compounds .
Antibacterial Activity
The antibacterial properties of related quinazoline derivatives have also been documented. For example, certain methoxy-substituted derivatives displayed selective activity against Gram-positive bacteria such as Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values around 8 µM.
Summary of Antibacterial Activity
Compound | Target Bacteria | MIC (µM) |
---|---|---|
Methoxyquinazoline Derivative | Enterococcus faecalis | 8 |
Other Related Compounds | Staphylococcus aureus | 16 |
Properties
Molecular Formula |
C17H24N6O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-methoxy-N-[3-(3-methoxypropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C17H24N6O2/c1-12-14-9-13(25-3)5-6-15(14)21-17(20-12)22-16-18-10-23(11-19-16)7-4-8-24-2/h5-6,9H,4,7-8,10-11H2,1-3H3,(H2,18,19,20,21,22) |
InChI Key |
DXKKPABWYOIWOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NCN(CN3)CCCOC)OC |
Origin of Product |
United States |
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